molecular formula C11H13BF3NO5S B1408850 (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 1704069-27-1

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Katalognummer: B1408850
CAS-Nummer: 1704069-27-1
Molekulargewicht: 339.1 g/mol
InChI-Schlüssel: IIUXIEPPWHGFHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a trifluoromethoxy group at the para position and a pyrrolidine sulfonyl group at the meta position relative to the boronic acid moiety. Its molecular formula is C₁₁H₁₃BF₃NO₅S (assuming a structure analogous to ’s methoxy variant but with trifluoromethoxy substitution). This compound is likely utilized in Suzuki-Miyaura cross-coupling reactions or as a pharmacophore in medicinal chemistry due to its unique substituent profile .

Eigenschaften

IUPAC Name

[3-pyrrolidin-1-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3NO5S/c13-11(14,15)21-9-4-3-8(12(17)18)7-10(9)22(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUXIEPPWHGFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Wirkmechanismus

The mechanism of action of (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Structural Analogues with Trifluoromethoxy or Sulfonyl Groups

Positional and Functional Group Variations

(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid () Structure: Methoxy instead of trifluoromethoxy at the 4-position. The pyrrolidine sulfonyl group remains identical, suggesting similar steric effects. Molecular Weight: 285.12 g/mol.

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic Acid () Structure: Replaces pyrrolidine sulfonyl with a spirocyclic sulfonamide.

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid ()

  • Structure : Pyrrolidine sulfonyl at the ortho position.
  • Impact : Ortho substitution may hinder boronic acid’s planar geometry, reducing coupling efficiency compared to meta-substituted derivatives.
Trifluoromethoxy-Containing Analogues

4-(Trifluoromethoxy)phenylboronic Acid (, Compound 11)

  • Structure : Lacks the sulfonyl group.
  • Impact : Simpler structure with higher reactivity in Suzuki couplings due to fewer steric constraints. Used as a benchmark for trifluoromethoxy-substituted boronic acids.

(3-Formyl-5-(trifluoromethoxy)phenyl)boronic Acid (, Compound 15)

  • Structure : Formyl group at the 3-position.
  • Impact : The aldehyde group introduces additional reactivity (e.g., in condensation reactions) but may reduce stability under basic conditions.

Electronic and Steric Effects

Compound Key Substituents Electron-Withdrawing Effects Steric Hindrance
Target Compound 4-CF₃O, 3-pyrrolidine sulfonyl High (CF₃O) + Moderate (sulfonyl) High (pyrrolidine)
4-(Trifluoromethoxy)phenylboronic Acid 4-CF₃O High Low
(2-Hydroxy-4-(trifluoromethoxy)phenyl)boronic Acid () 4-CF₃O, 2-OH High (CF₃O) + Polar (OH) Moderate (OH)
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl) variant () 4-CF₃O, 3-spirocyclic sulfonyl High (CF₃O) Very High (spirocycle)
  • Reactivity in Cross-Coupling : The target compound’s trifluoromethoxy group enhances electrophilicity of the boron atom, favoring transmetallation in Suzuki reactions. However, steric hindrance from the pyrrolidine sulfonyl group may slow reaction kinetics compared to simpler analogues like 4-(trifluoromethoxy)phenylboronic acid .

Biologische Aktivität

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine moiety and a trifluoromethoxy group, which may influence its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid can be represented as follows:

C11H14BF3N2O4S\text{C}_{11}\text{H}_{14}\text{B}\text{F}_3\text{N}_2\text{O}_4\text{S}

This compound features:

  • A boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols.
  • A pyrrolidine ring that may enhance its bioavailability and receptor binding affinity.
  • A trifluoromethoxy group that could modulate lipophilicity and electronic properties, potentially affecting its pharmacodynamics.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various boronic acids, including derivatives with trifluoromethoxy substituents. Research indicates that (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid exhibits activity against certain bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Bacillus cereus, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and proteasomes. The specific mechanism of action for (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid may involve the inhibition of key enzymes involved in cellular signaling pathways. For example, studies have demonstrated that related compounds can inhibit proteolytic enzymes critical for cancer progression and inflammation .

Case Study 1: Inhibition of Proteasome Activity

A study evaluated the effect of (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid on proteasome activity in cancer cell lines. The results indicated a dose-dependent inhibition of proteasome function, leading to the accumulation of pro-apoptotic factors and enhanced apoptosis in treated cells. This suggests a potential role in cancer therapy through targeted proteasome inhibition.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition zones against E. coli and B. cereus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential as an alternative or adjunctive treatment for bacterial infections .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and B. cereus
Enzyme InhibitionInhibition of proteasome activity
Cancer Cell ApoptosisInduction of apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Reactant of Route 2
(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.